Endo/Exo Isomer Mixture Enables Chiral Resolution with Quantified Diastereomeric Recovery and Ephedrine Salt Yield
The commercial product is supplied as a mixture of endo and exo diastereomers (≥94% total purity) . In the patented synthesis of CP-55,940, the endo isomer is selectively resolved via (+)-ephedrine salt formation, yielding the (-)-endo-1-methoxybicyclo[2.2.2]oct-5-ene-2-carboxylic acid in 76.8% of theoretical yield (mp 129–130°C, [α]D²⁵ +14.25°), while the unreactive exo isomer is recovered in 21.7% yield from the iodolactonization mother liquors [1]. By contrast, analogs without the 1-methoxy group (e.g., ethyl bicyclo[2.2.2]oct-5-ene-2-carboxylate, CAS 42858-39-9) lack the bridgehead substituent required for this resolution strategy, and single-isomer commercial supplies would preclude access to both diastereomers for divergent synthetic pathways [1].
| Evidence Dimension | Chiral resolution yield and diastereomer recovery |
|---|---|
| Target Compound Data | (-)-endo acid via (+)-ephedrine salt: 76.8% yield; exo acid recovery: 21.7% of starting diastereomeric mixture |
| Comparator Or Baseline | Ethyl bicyclo[2.2.2]oct-5-ene-2-carboxylate (CAS 42858-39-9): no bridgehead methoxy group, no analogous resolution protocol described |
| Quantified Difference | Target compound provides quantifiable access to both endo and exo isomers; comparator lacks the bridgehead substituent entirely, rendering this resolution pathway unavailable |
| Conditions | Resolution: (+)-ephedrine in ethyl acetate, reflux; iodolactonization: I₂/KI/NaHCO₃; endo acid reduction: Zn dust/EtOH, 3 h reflux |
Why This Matters
Procurement of the endo/exo mixture directly enables the patented chiral resolution protocol, whereas single-isomer or non-methoxylated analogs cannot support the same synthetic route.
- [1] Blackwood RK, Johnson MR. US Patent 4,663,474. Preparation 2 (iodolactone yield 83.15%, exo acid recovery 21.7%), Preparation 3 (endo acid yield 94.1%), Example 1 (ephedrine salt yield 76.8%). Issued May 5, 1987. View Source
